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Compound of Interest

Compound Name: Alk-IN-22

Cat. No.: B12407420

Disclaimer: Publicly available information on a specific molecule designated "Alk-IN-22" is not
available at the time of this writing. Therefore, this guide provides a comprehensive overview of
a well-characterized, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib
(LDK378), as a representative example for researchers, scientists, and drug development
professionals.

Introduction to ALK and Targeted Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the
development and function of the nervous system.[1][2] In several cancers, chromosomal
rearrangements can lead to the formation of fusion proteins involving ALK, such as EML4-ALK
in non-small cell lung cancer (NSCLC).[3][4] These fusion proteins result in constitutive
activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through
downstream signaling pathways like PI3K/AKT, RAS/RAF/MEK, and JAK/STAT.[3][5] ALK
inhibitors are a class of targeted therapies that competitively bind to the ATP-binding pocket of
the ALK kinase domain, thereby blocking its aberrant signaling and inducing tumor cell
apoptosis.[3]

Chemical Structure and Physicochemical Properties
of Ceritinib

Ceritinib is a potent and selective second-generation ALK inhibitor. Its chemical and physical
properties are summarized below.
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Table 1: Physicochemical Properties of Ceritinib

Property Value Reference

5-chloro-N2-(2-isopropoxy-5-
methyl-4-(piperidin-4-

IUPAC Name yl)phenyl)-N4-(2-
(isopropylsulfonyl)phenyl)pyrim
idine-2,4-diamine

Molecular Formula C28H36CIN503S
Molecular Weight 558.1 g/mol

CAS Number 1032900-25-6
Appearance White to off-white powder

Practically insoluble in water,

Solubility ]

soluble in DMSO and ethanol
LogP 4.3
pKa 8.3 (most basic)

Mechanism of Action and Signhaling Pathway

Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor,
which in turn blocks the activation of downstream signaling pathways critical for tumor cell
survival and proliferation.
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Figure 1: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

Biological Activity and Kinase Profile

Ceritinib is a highly potent inhibitor of ALK and also shows activity against other kinases at
higher concentrations. Its selectivity is a key aspect of its therapeutic window.

Table 2: In Vitro Kinase Inhibitory Profile of Ceritinib

Cell Line/lAssay

Kinase Target IC50 (nM) Reference
Type

ALK 20 Enzyme Assay

ROS1 24 Enzyme Assay

IGF-1R 110 Enzyme Assay

InsR 120 Enzyme Assay

STK22D 3 Enzyme Assay

Table 3: Cellular Activity of Ceritinib
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Cell Line ALK Status IC50 (nM) Reference
H2228 EML4-ALK 31
H3122 EML4-ALK 25
SU-DHL-1 NPM-ALK 18

Experimental Protocols

In Vitro Kinase Inhibition Assay

A representative protocol for determining the in vitro kinase inhibitory activity of a compound
like Ceritinib is the LanthaScreen™ Eu Kinase Binding Assay.
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Start: Prepare Reagents

Add ALK Kinase, Fluorescently
Labeled Antibody, and Test Compound
(e.g., Ceritinib) to Assay Plate

:

Add Europium-Labeled
Kinase Tracer

:

Incubate at Room Temperature
for 60 minutes

:

Read Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)
Signal on a Plate Reader

End: Calculate IC50 Values
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Figure 2: Workflow for an in vitro kinase inhibition assay.
Methodology:

* Reagent Preparation: Prepare serial dilutions of the test compound (Ceritinib) in the assay
buffer. Prepare a mixture of the target kinase (e.g., recombinant ALK), a europium-labeled
anti-tag antibody, and a fluorescently labeled tracer that binds to the ATP pocket of the

kinase.
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e Assay Reaction: In a microplate, combine the kinase, antibody, and test compound at
various concentrations.

e Tracer Addition: Add the kinase tracer to all wells.

e Incubation: Incubate the plate at room temperature to allow the binding reactions to reach
equilibrium.

» Signal Detection: Measure the TR-FRET signal. In the absence of an inhibitor, the tracer
binds to the kinase, bringing the europium and the fluorescent label into close proximity and
generating a high FRET signal. An effective inhibitor will displace the tracer, leading to a
decrease in the FRET signal.

o Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a
dose-response curve to determine the IC50 value.

Cell Proliferation Assay

The effect of Ceritinib on the proliferation of ALK-positive cancer cells can be assessed using a
CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

Cell Seeding: Seed ALK-positive cancer cells (e.g., H2228) in a 96-well plate and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of Ceritinib and
incubate for 72 hours.

e Lysis and Luminescence: Add the CellTiter-Glo® reagent, which lyses the cells and
generates a luminescent signal proportional to the amount of ATP present, an indicator of
metabolically active cells.

» Signal Measurement: Measure the luminescence using a plate reader.

o Data Analysis: Normalize the results to untreated control cells and plot cell viability against
the drug concentration to calculate the IC50 value.
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Pharmacokinetics

The pharmacokinetic profile of Ceritinib has been evaluated in both preclinical models and
human clinical trials.

Table 4. Human Pharmacokinetic Parameters of Ceritinib (750 mg daily dose)

Parameter Mean Value (* SD) Unit
Tmax (Time to Peak) ~6 hours
Cmax (Peak Concentration) 2397 (= 801) ng/mL
AUCO0-24h (Area Under Curve) 43382 (= 15302) ng-h/mL
Apparent Clearance (CL/F) 17.3(x6.1) L/h
Apparent Volume of

Distribution (Vz/F) 4230 (+ 1860) -
Terminal Half-life (t1/2) 41 (= 14) hours

Synthesis

The synthesis of Ceritinib is a multi-step process that has been described in the scientific
literature. A generalized, high-level overview of a potential synthetic route is presented below. It
IS important to note that specific reaction conditions and intermediate steps may vary.

Nucleophilic Aromatic

2,4-dichloropyrimidine Substitution (SNAr) v

Nucleophilic Aromatic
Intermediate 1 Substitution (SNAr)

Substituted Aniline (A) * I w
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Figure 3: Logical flow of a potential synthetic route for Ceritinib.

The synthesis generally involves sequential nucleophilic aromatic substitution reactions on a di-
substituted pyrimidine core.

Conclusion

Ceritinib is a potent, second-generation ALK inhibitor that has demonstrated significant clinical
activity in patients with ALK-rearranged NSCLC. Its mechanism of action is well-defined,
involving the direct inhibition of the ALK kinase and its downstream signaling pathways. The
data presented in this guide provide a comprehensive overview for researchers and drug
development professionals working on targeted cancer therapies. While resistance to ALK
inhibitors can develop, ongoing research continues to explore next-generation inhibitors and
combination strategies to overcome these challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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